molecular formula C18H26N2O2 B2656012 N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide CAS No. 939765-17-0

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide

Cat. No.: B2656012
CAS No.: 939765-17-0
M. Wt: 302.418
InChI Key: AZMSPDRUYHTCCT-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol It is known for its unique structure, which includes a morpholine ring, a cyclohexyl group, and a benzamide moiety

Scientific Research Applications

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide typically involves the reaction of 4-(chloromethyl)cyclohexanone with morpholine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide stands out due to its unique combination of a morpholine ring and a benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-17(16-7-3-1-4-8-16)19-15-18(9-5-2-6-10-18)20-11-13-22-14-12-20/h1,3-4,7-8H,2,5-6,9-15H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSPDRUYHTCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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